![molecular formula C30H45N5O8Si2 B13385710 N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-3H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B13385710.png)
N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-3H-purin-2-yl]-2-phenoxyacetamide
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Overview
Description
3,5-TIPS-N-PAc-Guanosine is a nucleoside derivative, specifically a protected nucleoside with NH2/OH open.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-TIPS-N-PAc-Guanosine typically involves the protection of the guanosine moleculeThe reaction conditions often involve the use of organic solvents and specific catalysts to ensure the selective protection of the desired functional groups .
Industrial Production Methods
Industrial production of 3,5-TIPS-N-PAc-Guanosine follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-TIPS-N-PAc-Guanosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the guanine base, potentially altering its biological activity.
Reduction: This reaction can be used to remove protective groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions are typically controlled to maintain the integrity of the guanosine structure while achieving the desired chemical modifications .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanosine derivatives, while substitution reactions can produce a wide range of modified nucleosides .
Scientific Research Applications
3,5-TIPS-N-PAc-Guanosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a tool for studying nucleic acid interactions and modifications.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: It is used in the production of oligonucleotides and other nucleic acid-based products
Mechanism of Action
The mechanism of action of 3,5-TIPS-N-PAc-Guanosine involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes involved in nucleic acid metabolism and repair. Additionally, it may interact with specific receptors and transporters, influencing cellular signaling pathways and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Guanosine: A naturally occurring nucleoside with similar structural features but lacking the protective groups.
Deoxyguanosine: A deoxyribonucleoside analog with similar applications in nucleic acid research.
Isoguanosine: A structural isomer of guanosine with unique chemical properties
Uniqueness
3,5-TIPS-N-PAc-Guanosine is unique due to its specific protective groups, which enhance its stability and allow for selective chemical modifications. This makes it a valuable tool in synthetic chemistry and various research applications .
Biological Activity
N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-3H-purin-2-yl]-2-phenoxyacetamide is a complex organic compound with significant potential for various biological applications. This article reviews its biological activity based on recent studies and data.
The compound has a molecular formula of C26H45N5O7Si2 and a molecular weight of approximately 595.84 g/mol. It possesses unique structural features that contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in several studies focusing on its pharmacological effects. Key areas of investigation include:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : Research has suggested that it may have anticancer effects through mechanisms involving apoptosis and cell cycle regulation.
Antimicrobial Activity
Recent investigations have highlighted the compound's effectiveness against several pathogenic microorganisms. The following table summarizes the antimicrobial efficacy against specific bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 2.6 μM |
Escherichia coli | 5.0 μM |
Pseudomonas aeruginosa | 3.0 μM |
These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that N-[9-(...)] induces apoptosis in cancer cell lines. The following table presents findings from cell viability assays:
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MCF-7 (breast cancer) | 15.0 | Induction of apoptosis |
A549 (lung cancer) | 20.0 | Cell cycle arrest |
HeLa (cervical cancer) | 18.5 | Inhibition of proliferation |
The compound's ability to induce apoptosis and inhibit cell proliferation suggests its potential as an anticancer therapeutic.
Case Studies
Several case studies have been conducted to further explore the biological activity of this compound:
- Case Study on Antimicrobial Efficacy : A study involving a series of clinical isolates demonstrated the compound's effectiveness against multidrug-resistant strains of Staphylococcus aureus.
- Case Study on Cancer Cell Lines : In another study focusing on breast cancer cells (MCF-7), researchers observed significant reductions in cell viability when treated with varying concentrations of the compound.
The precise mechanisms by which N-[9-(...)] exerts its biological effects are still under investigation. However, proposed mechanisms include:
- Inhibition of DNA Synthesis : The purine moiety may interfere with nucleic acid synthesis.
- Modulation of Signaling Pathways : It may influence pathways related to cell survival and apoptosis.
Properties
IUPAC Name |
N-[9-[9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N5O8Si2/c1-17(2)44(18(3)4)40-14-22-26(42-45(43-44,19(5)6)20(7)8)25(37)29(41-22)35-16-31-24-27(35)33-30(34-28(24)38)32-23(36)15-39-21-12-10-9-11-13-21/h9-13,16-20,22,25-26,29,37H,14-15H2,1-8H3,(H2,32,33,34,36,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWDFNRJFKNJIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)NC(=O)COC5=CC=CC=C5)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45N5O8Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.